molecular formula C17H26N4O4S2 B4579721 N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No. B4579721
M. Wt: 414.5 g/mol
InChI Key: DRZRWECUSXNENM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives and thioureas generally involves the reaction of isothiocyanates with amines or other nucleophiles. For instance, the synthesis of a novel cinnamoyl thiourea derivative of 2-morpholino ethylamine was achieved by reacting cinnamoylisothiocyanate with 2-morpholino ethylamine, yielding compounds with well-defined structures as determined by spectroscopic techniques and X-ray diffraction methods (Hassan, Yamin, Daud, & Kassim, 2011).

Molecular Structure Analysis

The molecular structure of morpholine derivatives and thioureas can be complex, with specific configurations depending on the substituents and the synthesis method. For example, the structure of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea was determined to crystallize in the triclinic system, adopting a cis-trans configuration with respect to the morpholine and cinnamoyl groups across the thiourea moiety (Hassan & Yamin, 2011).

Chemical Reactions and Properties

Thioureas and their derivatives typically exhibit interesting chemical reactivity, often serving as ligands in coordination chemistry or as building blocks in organic synthesis. The reactivity can be influenced by the substitution pattern on the thiourea moiety and the nature of the morpholine group. For instance, N-morpholine and N,N-diethyl, N'-monosubstituted benzoyl thioureas have been synthesized and investigated for their electrochemical properties, showing that the copper complexes exhibit specific redox behaviors (Mohamadou, Déchamps-Olivier, & Barbier, 1994).

Physical Properties Analysis

The physical properties of thiourea derivatives can vary widely, depending on their molecular structure. Key properties such as solubility, melting point, and crystallinity are crucial for their applications and handling. The crystal structure analysis often provides insights into the physical properties, as seen in the case of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, where the molecule adopts a specific configuration that influences its crystalline form (Hassan & Yamin, 2011).

Scientific Research Applications

Synthesis and Characterization

A study by Hassan et al. (2011) detailed the synthesis of a novel cinnamoyl thiourea derivative of 2-morpholino ethylamine, which demonstrates the methodology for creating structurally similar compounds. This work highlights the compound's synthesis and characterization through spectroscopic techniques and X-ray crystallography, providing a foundation for the exploration of related molecules (Hassan et al., 2011).

Antimicrobial Activity

Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi. This research underscores the potential of morpholine derivatives as antimicrobial agents, suggesting avenues for further exploration of similar compounds (Oliveira et al., 2015).

HIV-1 Replication Inhibition

Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying compounds that inhibit HIV-1 replication. This highlights the therapeutic potential of sulfonamide and morpholine derivatives in antiviral research (Che et al., 2015).

Chemical Reactivity and Synthesis Applications

Ye et al. (2016) introduced a new type of sulfoxide, incorporating morpholine, for improved Swern oxidation of alcohols. This study illustrates the compound's utility in synthetic chemistry, offering a method for the efficient synthesis of ketones and aldehydes (Ye et al., 2016).

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S2/c22-27(23,21-9-13-25-14-10-21)16-3-1-15(2-4-16)19-17(26)18-5-6-20-7-11-24-12-8-20/h1-4H,5-14H2,(H2,18,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZRWECUSXNENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Morpholin-4-yl)ethyl]-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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